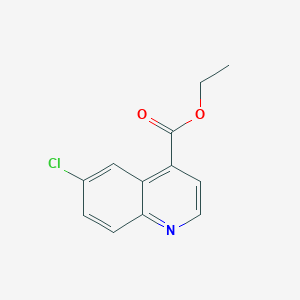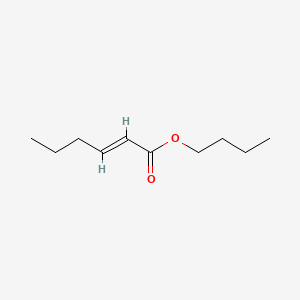
4,4'-Bipyridinium, 1,1'-dipentyl-, dibromide
Vue d'ensemble
Description
4,4’-Bipyridinium, 1,1’-dipentyl-, dibromide is a quaternary ammonium compound that belongs to the family of bipyridinium salts. These compounds are known for their electrochemical properties and are often used in various scientific and industrial applications. The compound is characterized by the presence of two pyridinium rings connected by a single bond, with pentyl groups attached to the nitrogen atoms and bromide ions as counterions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bipyridinium, 1,1’-dipentyl-, dibromide typically involves the quaternization of 4,4’-bipyridine with pentyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is precipitated by the addition of a non-solvent such as diethyl ether. The crude product is purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of 4,4’-Bipyridinium, 1,1’-dipentyl-, dibromide can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems for the addition of reagents and solvents can further improve the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Bipyridinium, 1,1’-dipentyl-, dibromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form radical cations, which are important intermediates in electrochemical applications.
Reduction: Reduction of the compound leads to the formation of neutral bipyridinium species.
Substitution: The bromide ions can be substituted with other anions such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halide exchange reactions are typically carried out in aqueous or organic solvents.
Major Products
Oxidation: Radical cations of 4,4’-Bipyridinium, 1,1’-dipentyl-.
Reduction: Neutral bipyridinium species.
Substitution: 4,4’-Bipyridinium, 1,1’-dipentyl- with different counterions.
Applications De Recherche Scientifique
4,4’-Bipyridinium, 1,1’-dipentyl-, dibromide has a wide range of applications in scientific research:
Biology: Acts as a redox-active electrolyte in electrochemical devices, which can be used in biosensors and bioelectronic applications.
Industry: Used in the fabrication of supercapacitors and other energy storage devices due to its excellent electrochemical properties.
Mécanisme D'action
The mechanism of action of 4,4’-Bipyridinium, 1,1’-dipentyl-, dibromide involves its ability to undergo reversible redox reactions. The compound can accept and donate electrons, making it an effective redox mediator. The molecular targets include various redox-active sites in electrochemical devices, where it facilitates electron transfer processes. The pathways involved include the formation of radical cations and their subsequent reduction to neutral species.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-Diheptyl-4,4’-bipyridinium dibromide: Similar structure with heptyl groups instead of pentyl groups.
1,1’-Dioctadecyl-4,4’-bipyridinium dibromide: Contains longer alkyl chains (octadecyl) compared to pentyl groups.
Methyl viologen dichloride: A well-known bipyridinium compound with methyl groups and chloride counterions.
Uniqueness
4,4’-Bipyridinium, 1,1’-dipentyl-, dibromide is unique due to its specific alkyl chain length (pentyl groups) and bromide counterions, which provide distinct electrochemical properties. The compound’s ability to form stable radical cations and its versatility in various applications make it a valuable material in scientific research and industrial applications.
Propriétés
IUPAC Name |
1-pentyl-4-(1-pentylpyridin-1-ium-4-yl)pyridin-1-ium;dibromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2.2BrH/c1-3-5-7-13-21-15-9-19(10-16-21)20-11-17-22(18-12-20)14-8-6-4-2;;/h9-12,15-18H,3-8,13-14H2,1-2H3;2*1H/q+2;;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPZCRLXMBWONH-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCC.[Br-].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50788164 | |
| Record name | 1,1'-Dipentyl-4,4'-bipyridin-1-ium dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50788164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54391-26-3 | |
| Record name | 1,1'-Dipentyl-4,4'-bipyridin-1-ium dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50788164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[(4-methoxyphenyl)methyl]aniline;hydrochloride](/img/structure/B3271186.png)
![2-(4-Methoxyphenyl)-6-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B3271189.png)
![(3E)-3-[(4-hydroxy-3-methoxyphenyl)methylidene]oxolan-2-one](/img/structure/B3271192.png)

![(4E)-2-phenyl-4-[(2E)-3-phenyl-2-propenylidene]-1,3-oxazol-5(4H)-one](/img/structure/B3271209.png)




![1H-PYRROLO[3,2-C]PYRIDIN-5-IUM-5-OLATE](/img/structure/B3271246.png)
